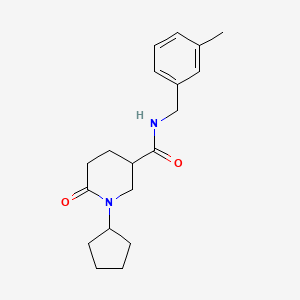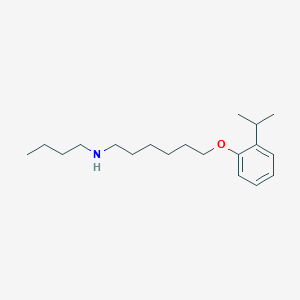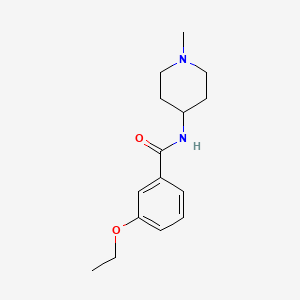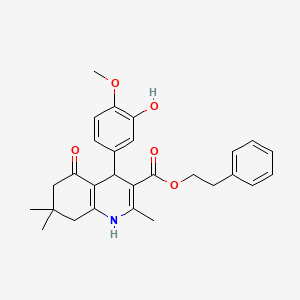
1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. This compound has gained attention due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Mechanism of Action
1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide binds to the active site of GABA aminotransferase and forms a covalent bond with the enzyme. This inhibits the breakdown of GABA and leads to an increase in GABA levels in the brain. The increased levels of GABA lead to an increase in inhibitory neurotransmission, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain due to the inhibition of GABA breakdown by this compound can have various biochemical and physiological effects. It can lead to a reduction in neuronal excitability, which can have therapeutic effects in epilepsy and anxiety. It can also lead to a reduction in drug-seeking behavior, which can have therapeutic effects in addiction.
Advantages and Limitations for Lab Experiments
1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective inhibitor of GABA aminotransferase, which makes it a valuable tool for studying the role of GABA in various neurological disorders. However, there are also limitations to its use. This compound is a synthetic compound and may not accurately reflect the effects of endogenous GABA in the brain. Additionally, the long-term effects of this compound on the brain are not well understood.
Future Directions
There are several future directions for the research on 1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to study the long-term effects of this compound on the brain and its potential for neurotoxicity. Additionally, the development of more selective and potent inhibitors of GABA aminotransferase could lead to the development of more effective therapeutics for various neurological disorders.
Synthesis Methods
The synthesis of 1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction between 1-cyclopentyl-2-methylamino-2-oxoethylamine and 3-methylbenzyl chloride followed by a cyclization reaction to form the piperidine ring. The final step involves the introduction of a carboxamide group to the piperidine ring.
Scientific Research Applications
1-cyclopentyl-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Inhibition of GABA breakdown leads to an increase in GABA levels in the brain, which can have therapeutic effects in various neurological disorders.
properties
IUPAC Name |
1-cyclopentyl-N-[(3-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-5-4-6-15(11-14)12-20-19(23)16-9-10-18(22)21(13-16)17-7-2-3-8-17/h4-6,11,16-17H,2-3,7-10,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRNANUORWYZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5207815.png)
![7-(1-methylethylidene)-3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5207823.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207831.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)
![N-benzyl-N-(2-hydroxyethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5207836.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)

![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)